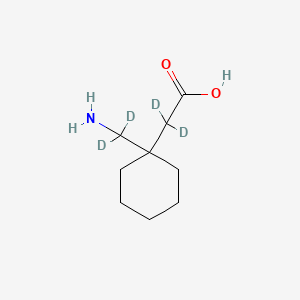

Gabapentin-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661990 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185039-20-6 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Gabapentin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Gabapentin-d4, a deuterated analog of the widely used anticonvulsant and analgesic drug, Gabapentin. The inclusion of deuterium atoms in the Gabapentin molecule makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Gabapentin in biological matrices.[1][2] This document details the probable synthetic routes, in-depth characterization methodologies, and relevant quantitative data to support its application in research and drug development.

Synthesis of Gabapentin-d4

The synthesis of Gabapentin-d4 involves the introduction of four deuterium atoms into the Gabapentin structure. Based on the known synthesis of Gabapentin and general deuteration techniques, a plausible synthetic pathway is outlined below. The common route to Gabapentin proceeds through key intermediates such as 1,1-cyclohexanediacetic acid and its monoamide, with a crucial Hofmann rearrangement step to introduce the aminomethyl group.[3][4]

A likely strategy for the synthesis of Gabapentin-d4 involves the deuteration of a suitable precursor. One common method for introducing deuterium is through a hydrogen-deuterium exchange reaction on the active methylene groups adjacent to a carbonyl group.[5]

Proposed Synthetic Pathway:

The synthesis can be envisioned to start from a precursor to 1,1-cyclohexanediacetic acid, which is then deuterated. A subsequent Hofmann rearrangement on the deuterated monoamide intermediate would yield Gabapentin-d4.

Caption: Proposed synthetic pathway for Gabapentin-d4.

Experimental Protocol: Synthesis of Gabapentin-d4 (Illustrative)

The following is an illustrative protocol based on known chemical transformations. Specific reaction conditions would require optimization.

-

Synthesis of 1,1-Cyclohexanediacetic Acid: This intermediate can be synthesized from cyclohexanone through a series of reactions, including the Guareschi reaction.[3]

-

Deuteration of 1,1-Cyclohexanediacetic Acid: The dicarboxylic acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved by heating the acid in heavy water (D₂O) with a catalytic amount of a strong base (e.g., NaOD). The acidic protons on the α-carbons to the carboxyl groups are exchanged for deuterium.

-

Formation of Deuterated 1,1-Cyclohexanediacetic Anhydride: The deuterated diacid is then treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic anhydride.

-

Amidation: The deuterated anhydride is reacted with ammonia to selectively open the ring and form the deuterated 1,1-cyclohexanediacetic acid monoamide.

-

Hofmann Rearrangement: The deuterated monoamide is then subjected to a Hofmann rearrangement using a reagent like sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl). This reaction converts the amide group into a primary amine with the loss of one carbon atom, yielding Gabapentin-d4.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Purity | ≥95% | [2] |

| Isotopic Purity | Typically >98 atom % D | [] |

Characterization of Gabapentin-d4

The structural integrity and isotopic enrichment of the synthesized Gabapentin-d4 must be confirmed through various analytical techniques. The primary methods for characterization are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Analytical workflow for the characterization of Gabapentin-d4.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the analysis of Gabapentin and its deuterated analog.[7][8] It provides information on the molecular weight and fragmentation pattern of the molecule, confirming the incorporation of deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A solution of Gabapentin-d4 is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18 or HILIC) to separate the analyte from any impurities.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor and product ions of Gabapentin-d4.

Quantitative Data: Mass Spectrometry

| Parameter | Gabapentin | Gabapentin-d4 | Reference |

| Precursor Ion (m/z) | 172.1 | 176.3 | [8] |

| Product Ion (m/z) | 154.1 | 158.2 | [8] |

| Precursor Ion (m/z) | 172.0 | 182.0 (for d10) | [7] |

| Product Ion (m/z) | 136.9 | 147.2 (for d10) | [7] |

The mass shift of +4 Da in the precursor and product ions for Gabapentin-d4 compared to unlabeled Gabapentin confirms the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For Gabapentin-d4, ¹H and ¹³C NMR are used to confirm the molecular structure and to determine the positions of deuterium incorporation.

Expected NMR Spectral Data:

-

¹H NMR: The ¹H NMR spectrum of Gabapentin-d4 is expected to be similar to that of unlabeled Gabapentin, with the key difference being the absence of signals corresponding to the protons that have been replaced by deuterium. Specifically, the signals for the protons on the α-carbon to the carboxylic acid and the protons on the aminomethyl group would be significantly reduced or absent.

-

¹³C NMR: The ¹³C NMR spectrum of Gabapentin-d4 will show characteristic shifts for the carbon atoms in the molecule. The carbons directly bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sufficient amount of the purified Gabapentin-d4 is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and the sites of deuteration.

Reference NMR Data for Gabapentin (in D₂O):

| Nucleus | Chemical Shift (ppm) |

| ¹H | ~3.0 (s, 2H, -CH₂-NH₂), ~2.3 (s, 2H, -CH₂-COOH), 1.4-1.6 (m, 10H, cyclohexyl) |

| ¹³C | ~181 (-COOH), ~50 (-C-CH₂-NH₂), ~45 (-CH₂-NH₂), ~42 (-C-CH₂-COOH), ~36 (cyclohexyl), ~27 (cyclohexyl), ~22 (cyclohexyl) |

Note: The exact chemical shifts can vary depending on the solvent and pH.

Application in Quantitative Analysis

Gabapentin-d4 is primarily used as an internal standard in the quantitative analysis of Gabapentin in biological samples such as plasma and serum.[8] Its chemical and physical properties are nearly identical to those of Gabapentin, ensuring similar behavior during sample preparation and analysis, while its different mass allows for its distinct detection by mass spectrometry.

Quantitative Data: Bioanalytical Method Validation

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Gabapentin using Gabapentin-d4 as an internal standard.

| Parameter | Typical Value | Reference |

| Linearity Range | 50 - 5000 ng/mL | [8] |

| Lower Limit of Quantitation (LLOQ) | 10 - 50 ng/mL | [7][8] |

| Intra-day Precision (%RSD) | < 15% | [7][9] |

| Inter-day Precision (%RSD) | < 15% | [7][9] |

| Accuracy (% Recovery) | 85 - 115% | [7][9] |

This technical guide provides a foundational understanding of the synthesis and characterization of Gabapentin-d4. The detailed methodologies and data presented herein are intended to assist researchers and scientists in the effective utilization of this important analytical standard in their drug development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Gabapentin synthesis - chemicalbook [chemicalbook.com]

- 4. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS [mdpi.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Gabapentin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin-d4 is the deuterated analog of Gabapentin, a widely used anticonvulsant and analgesic medication. The strategic replacement of four hydrogen atoms with deuterium atoms imparts a greater mass, making it an invaluable tool in analytical and research settings, primarily as an internal standard for the quantification of Gabapentin in biological matrices.[1] Its chemical and physical properties are fundamentally similar to those of its non-deuterated counterpart, ensuring analogous behavior in biological systems and analytical procedures. This guide provides a comprehensive overview of the core physical and chemical properties of Gabapentin-d4, detailed experimental protocols for its analytical application, and a visualization of its biological signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Gabapentin-d4 are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Identifiers and Molecular Characteristics

| Property | Value |

| Chemical Name | 1-(aminomethyl-d2)-cyclohexaneacetic-α,α-d2 acid |

| Synonyms | Gabapentin-d4, Neurontin-d4 |

| CAS Number | 1185039-20-6 |

| Molecular Formula | C₉H₁₃D₄NO₂ |

| Molecular Weight | 175.3 g/mol [1] |

| Appearance | White to off-white solid |

Physicochemical Data

| Property | Value |

| Melting Point | 162-166 °C |

| Boiling Point | Data not available for deuterated form. For Gabapentin: 314.4 °C at 760 mmHg |

| Solubility | Soluble in Methanol and Water. 10 mg/mL in PBS (pH 7.2).[1] Also soluble in acetonitrile. |

Experimental Protocols

Gabapentin-d4 is predominantly utilized as an internal standard in bioanalytical methods for the accurate quantification of Gabapentin. The following section details a typical experimental protocol for this application.

Quantification of Gabapentin in Human Plasma by LC-MS/MS

This protocol outlines a common method for the determination of Gabapentin concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Gabapentin-d4 as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 200 µL of a precipitating agent such as acetonitrile or methanol.

-

The solution should contain Gabapentin-d4 at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Gabapentin: Precursor ion (m/z) 172.2 → Product ion (m/z) 154.2

-

Gabapentin-d4 (Internal Standard): Precursor ion (m/z) 176.2 → Product ion (m/z) 158.2

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.

-

Data Analysis: The concentration of Gabapentin in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Spectral Data

Mass Spectrometry

The primary application of Gabapentin-d4 leverages its distinct mass-to-charge ratio. In mass spectrometry, Gabapentin-d4 is readily distinguished from unlabeled Gabapentin. The key fragmentation involves the loss of water (H₂O or D₂O) and ammonia (NH₃ or ND₂H). The characteristic MRM transition for Gabapentin-d4 is m/z 176.2 → 158.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Gabapentin-d4 would be similar to that of Gabapentin, but with the absence of signals corresponding to the deuterated positions on the aminomethyl and acetic acid alpha-carbon. The remaining protons on the cyclohexane ring would be visible.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to be very similar to that of Gabapentin. The carbons directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and will have a slightly upfield chemical shift compared to the corresponding carbons in the non-deuterated molecule.

Infrared (IR) Spectroscopy

The IR spectrum of Gabapentin-d4 would show characteristic absorptions for the functional groups present. The C-D stretching vibrations would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹) of the non-deuterated compound. The N-D stretching and bending vibrations would also be shifted to lower wavenumbers compared to the N-H vibrations in Gabapentin.

Biological Activity and Signaling Pathway

Gabapentin, and by extension Gabapentin-d4, exerts its therapeutic effects primarily by interacting with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction is believed to reduce the release of excitatory neurotransmitters. It is important to note that Gabapentin does not directly bind to GABA receptors.

Caption: Mechanism of action of Gabapentin-d4.

Synthesis Overview

While detailed, proprietary synthesis protocols for Gabapentin-d4 are not publicly available, the general synthetic route involves the preparation of the Gabapentin backbone followed by or concurrent with deuterium incorporation. A plausible route involves the use of deuterated starting materials or deuterium exchange reactions at specific positions of a Gabapentin precursor. For instance, the synthesis could involve the reduction of a nitrile or imine precursor with a deuterium source like sodium borodeuteride (NaBD₄) to introduce deuterium at the aminomethyl position, and the use of deuterated solvents and reagents to introduce deuterium at the alpha-carbon of the acetic acid moiety.

Caption: General workflow for Gabapentin-d4 synthesis.

Conclusion

Gabapentin-d4 is a critical analytical tool for researchers and drug development professionals. Its well-defined physical and chemical properties, coupled with its isotopic stability, make it an ideal internal standard for the accurate quantification of Gabapentin. The experimental protocols and spectral data information provided in this guide offer a solid foundation for its effective use in the laboratory. Understanding its mechanism of action further aids in the interpretation of experimental results in a pharmacological context.

References

In Vitro Mechanism of Action of Gabapentin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin-d4, a deuterated analog of Gabapentin, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift. The in vitro mechanism of action of Gabapentin-d4 is considered identical to that of Gabapentin. This guide provides an in-depth technical overview of the core in vitro mechanism of action, focusing on its molecular interactions and cellular effects.

Gabapentin, and by extension Gabapentin-d4, exerts its primary effects through high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel complex, leading to a reduction in the release of excitatory neurotransmitters.[4][5][6]

Core Mechanism of Action: Targeting the α2δ-1 Subunit

The principal in vitro mechanism of Gabapentin is its selective binding to the α2δ-1 subunit of VGCCs.[1][2] While it also binds to the α2δ-2 subunit, its affinity for α2δ-1 is significantly higher.[1][2][7] Gabapentin does not bind to α2δ-3 or α2δ-4 subunits.[1] This binding is crucial for its therapeutic effects.[1]

Quantitative Binding Affinity Data

The affinity of Gabapentin for the α2δ-1 and α2δ-2 subunits has been determined through radioligand binding assays.

| Ligand | Subunit | Binding Affinity (Kd/Ki) | Reference |

| Gabapentin | α2δ-1 | ~59 nM (Kd) | [1][2] |

| Gabapentin | α2δ-2 | ~153 nM (Kd) | [1][2] |

| Pregabalin | α2δ-1 | ~32 nM (Ki) | [1] |

Signaling Pathways and Molecular Interactions

The binding of Gabapentin to the α2δ-1 subunit initiates a cascade of events that ultimately leads to a reduction in neurotransmitter release.

Gabapentin-d4 binds to the α2δ-1 subunit, modulating VGCC trafficking and reducing calcium influx.

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Affinity

This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of Gabapentin for the α2δ-1 subunit.

Objective: To quantify the binding characteristics of a ligand to its receptor.

Methodology:

-

Protein Preparation: Isolate membrane preparations from cells or tissues expressing the α2δ-1 subunit.

-

Incubation: Incubate a constant amount of the protein preparation with increasing concentrations of a radiolabeled ligand (e.g., [³H]-Gabapentin).

-

Non-Specific Binding: In a parallel set of incubations, include a high concentration of an unlabeled competing ligand (e.g., unlabeled Gabapentin) to determine non-specific binding.

-

Equilibrium: Allow the incubations to reach equilibrium at a specific temperature (e.g., room temperature).

-

Separation: Separate the bound and free radioligand using a method like filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using non-linear regression to determine Kd and Bmax.[1]

Workflow for a radioligand binding assay to determine Gabapentin's affinity for the α2δ-1 subunit.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This assay directly measures the effect of Gabapentin on the function of voltage-gated calcium channels.

Objective: To quantify the inhibition of whole-cell calcium channel currents by Gabapentin in neuronal cells.[8]

Methodology:

-

Cell Culture: Culture neuronal cells, such as dorsal root ganglion (DRG) neurons, on glass coverslips.[8]

-

Recording Setup: Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.

-

Whole-Cell Configuration:

-

Use a glass micropipette filled with an internal solution to approach a single neuron.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage Clamp: Hold the cell at a potential of -80 mV. Apply depolarizing voltage steps to elicit calcium channel currents.

-

Data Acquisition: Record baseline currents for several minutes.

-

Drug Application: Perfuse the recording chamber with an external solution containing Gabapentin at various concentrations.

-

Post-Drug Recording: Continue recording to observe the effect of Gabapentin on the calcium current amplitude.

-

Data Analysis: Measure the peak inward current amplitude before and after Gabapentin application to determine the percentage of inhibition.[8]

| Experimental Parameter | Description | Reference |

| Cell Type | Rat Dorsal Root Ganglion (DRG) neurons | [8][9] |

| Technique | Whole-cell patch clamp | [8][9] |

| Effect of Gabapentin (25 μM) | ~25-30% reduction in total Ca²⁺ influx | [9] |

| Voltage-Dependence | Hyperpolarizing shift of ~7 mV in current-voltage properties | [9] |

Downstream Effects on Neurotransmitter Release

The modulation of VGCCs by Gabapentin leads to a reduction in calcium influx at presynaptic terminals.[6] This decrease in intracellular calcium concentration subsequently inhibits the release of excitatory neurotransmitters, most notably glutamate and substance P.[6] This reduction in excitatory signaling is believed to be a key contributor to Gabapentin's anticonvulsant and analgesic properties.

Other Potential In Vitro Mechanisms

While the interaction with the α2δ-1 subunit is the most widely accepted primary mechanism, other in vitro effects of Gabapentin have been reported, although their clinical significance is less clear. These include:

-

Modulation of GABA synthesis: In vitro studies have suggested that Gabapentin can modulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA, and branched-chain amino acid transaminase, which is involved in glutamate synthesis.[10]

-

Interaction with other channels and receptors: Some studies have suggested that Gabapentin may interact with other molecular targets, such as N-methyl-D-aspartate (NMDA) receptors and voltage-gated potassium channels (KCNQ3 and KCNQ5), though these interactions are generally observed at higher concentrations.[5][11]

Conclusion

The in vitro mechanism of action of Gabapentin-d4, mirroring that of Gabapentin, is centered on its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in the trafficking and function of these channels, resulting in decreased presynaptic calcium influx and a subsequent reduction in the release of excitatory neurotransmitters. This well-documented pathway provides a clear molecular basis for the therapeutic effects observed with this class of compounds. Further research into the nuanced downstream consequences of this primary interaction will continue to refine our understanding of its pleiotropic effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. Gabapentin Mechanism Of Action [api.unitedability.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Gabapentin Modulates HCN4 Channel Voltage-Dependence [frontiersin.org]

The Pharmacokinetics and Metabolism of Gabapentin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed pharmaceutical agent for the management of epilepsy and neuropathic pain.[1] Its deuterated isotopologue, Gabapentin-d4, in which four hydrogen atoms on the cyclohexyl ring are replaced with deuterium, is commonly synthesized for use as an internal standard in bioanalytical assays. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of Gabapentin and discusses the anticipated effects of deuteration, drawing upon established principles of kinetic isotope effects. While specific in-vivo pharmacokinetic data for Gabapentin-d4 is not extensively available in public literature, this guide synthesizes the comprehensive data for non-deuterated Gabapentin and provides a scientific framework for understanding the behavior of its deuterated form.

Pharmacokinetics of Gabapentin

The pharmacokinetic profile of Gabapentin is characterized by saturable absorption, minimal metabolism, and renal excretion.[2][3]

Absorption

Gabapentin is absorbed from the gastrointestinal tract via a saturable transport mechanism, specifically the L-amino acid transporter system.[1][3] This results in a dose-dependent bioavailability; as the dose of Gabapentin increases, its bioavailability decreases.[1][4] For instance, the bioavailability is approximately 60% for a 900 mg/day dose, which drops to 27% for a 4800 mg/day dose.[4] Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours after oral administration.[5] The presence of food has a slight effect on the absorption of Gabapentin, causing a minor increase in the area under the curve (AUC) and Cmax.[4]

Distribution

Gabapentin exhibits minimal binding to plasma proteins (less than 3%).[4] The apparent volume of distribution after intravenous administration is approximately 58 ± 6 L.[5] Gabapentin can cross the blood-brain barrier, with cerebrospinal fluid concentrations reaching about 20% of the corresponding plasma concentrations.[6]

Metabolism

A key feature of Gabapentin is its lack of significant metabolism in humans.[2][3] It is not processed by the hepatic cytochrome P450 enzyme system.[3] The pharmacological effects of Gabapentin are attributable to the parent compound itself.[3]

Excretion

Gabapentin is eliminated from the body almost entirely by renal excretion of the unchanged drug.[2][3] The elimination half-life is typically between 5 to 7 hours and is not dependent on the dose.[3] The clearance of Gabapentin is directly proportional to the creatinine clearance, making dose adjustments necessary for patients with impaired renal function.[7]

Quantitative Pharmacokinetic Data for Gabapentin

The following tables summarize the key pharmacokinetic parameters of Gabapentin.

Table 1: Bioavailability of Gabapentin at Different Doses

| Daily Dose (mg/day) | Bioavailability (%) |

| 900 | ~60 |

| 1200 | ~47 |

| 2400 | ~34 |

| 3600 | ~33 |

| 4800 | ~27 |

Data sourced from[4]

Table 2: General Pharmacokinetic Parameters of Gabapentin

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours |

| Plasma Protein Binding | < 3% |

| Apparent Volume of Distribution (Vd) | 58 ± 6 L |

| Elimination Half-life (t1/2) | 5 - 7 hours |

| Metabolism | Not appreciably metabolized |

| Primary Route of Excretion | Renal (as unchanged drug) |

The Impact of Deuteration: Gabapentin-d4

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence the pharmacokinetic properties of a drug, primarily through the kinetic isotope effect (KIE).[8] The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond.[9]

For a drug like Gabapentin that undergoes minimal to no metabolism, the pharmacokinetic profile of its deuterated form, Gabapentin-d4, is expected to be very similar to that of the parent compound. Since the primary clearance mechanism is renal excretion of the unchanged drug, and this process is not typically subject to significant isotope effects, the absorption, distribution, and elimination of Gabapentin-d4 are unlikely to differ substantially from Gabapentin.[3][8]

The primary utility of Gabapentin-d4, therefore, remains as a stable isotope-labeled internal standard for the accurate quantification of Gabapentin in biological samples using mass spectrometry-based methods. Its identical physicochemical properties to Gabapentin, except for its mass, make it an ideal tool for correcting for variability during sample preparation and analysis.

Experimental Protocols

The quantification of Gabapentin in biological matrices is crucial for pharmacokinetic studies. Due to its lack of a strong chromophore, methods often involve derivatization for UV detection or, more commonly, mass spectrometry.[10]

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples for analysis is protein precipitation.

-

To 200 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., Gabapentin-d4).

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

The resulting supernatant can be directly injected into the LC-MS/MS system or further processed.[10]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of Gabapentin due to its high sensitivity and selectivity, which eliminates the need for derivatization.[11]

-

Chromatographic System: A standard HPLC or UPLC system.

-

Column: A C8 or C18 reversed-phase column is typically used.[12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]

-

Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for Gabapentin and the internal standard (Gabapentin-d4) are monitored.

Visualizations

Gabapentin Pharmacokinetic Pathway

Caption: A diagram illustrating the absorption, distribution, and excretion of Gabapentin.

Analytical Workflow for Gabapentin Quantification

Caption: A typical workflow for the quantification of Gabapentin in biological samples.

Conclusion

The pharmacokinetics of Gabapentin are well-characterized, defined by its saturable absorption, limited protein binding, lack of metabolism, and renal excretion. For its deuterated analog, Gabapentin-d4, the available evidence strongly suggests that its primary role is as an internal standard for bioanalytical purposes. Due to Gabapentin's minimal metabolism, the kinetic isotope effect is not expected to significantly alter the in-vivo pharmacokinetic profile of Gabapentin-d4 compared to the non-deuterated drug. Therefore, the extensive pharmacokinetic data available for Gabapentin can be largely extrapolated to its d4-labeled counterpart for research and drug development applications where it is used as a tracer or standard. The analytical methods outlined provide a robust framework for the accurate quantification of Gabapentin in various biological matrices, a critical component of pharmacokinetic and clinical studies.

References

- 1. Gabapentin - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABAPENTIN [dailymed.nlm.nih.gov]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. benchchem.com [benchchem.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. scispace.com [scispace.com]

The Role of Gabapentin-d4 as an Internal Standard in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Gabapentin-d4 as an internal standard in mass spectrometry-based bioanalysis. Its structural similarity and distinct mass difference from the parent drug, gabapentin, make it an ideal tool for accurate and precise quantification in complex biological matrices. This document provides a comprehensive overview of its application, including detailed experimental protocols and quantitative data, to assist researchers in developing and validating robust analytical methods.

Introduction: The Principle of Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, without interfering with its detection.

Stable isotope-labeled (SIL) internal standards, such as Gabapentin-d4, are considered the gold standard. The incorporation of heavy isotopes (in this case, deuterium) results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This allows for its co-elution with the analyte while being separately detected by the mass spectrometer, providing the most accurate correction for potential matrix effects and other sources of variability.[1][2]

Physicochemical Properties and Rationale for Use

Gabapentin-d4 is a deuterated form of gabapentin, a pharmaceutical agent used for treating epilepsy and neuropathic pain.[1] The four deuterium atoms replace four hydrogen atoms on the cyclohexyl ring, increasing the molecular weight without significantly altering its chemical properties.

Key advantages of using Gabapentin-d4 as an internal standard:

-

Similar chromatographic behavior: Due to its structural similarity to gabapentin, it co-elutes with the analyte, ensuring that both compounds experience similar matrix effects during LC separation and ionization.

-

Distinct mass-to-charge ratio: The mass difference allows for specific detection and quantification of both the analyte and the internal standard without mutual interference.

-

Correction for matrix effects: It effectively compensates for ion suppression or enhancement, a common phenomenon in electrospray ionization (ESI) that can lead to inaccurate quantification.[2]

-

Improved precision and accuracy: By normalizing the analyte's response to that of the internal standard, the method's precision and accuracy are significantly enhanced.

Quantitative Data for Mass Spectrometry

The following tables summarize key quantitative parameters for the analysis of gabapentin using Gabapentin-d4 as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Gabapentin | 172.3 | 154.2 | Positive ESI |

| Gabapentin-d4 | 176.3 | 158.2 | Positive ESI |

Data sourced from a study on the quantification of gabapentin in human plasma.[3]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Value |

| Linearity Range | 50 - 5000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 50 ng/mL |

| Intra-day Precision (%RSD) | < 8.4% |

| Inter-day Precision (%RSD) | < 8.4% |

| Accuracy | Within 10.2% |

These performance characteristics were demonstrated in a bioequivalence study of gabapentin in human plasma.[4][5]

Experimental Protocols

The following sections detail typical experimental procedures for the quantification of gabapentin in biological matrices using Gabapentin-d4 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting gabapentin from plasma or serum samples.[3][4][5]

Methodology:

-

To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of Gabapentin-d4 internal standard solution (concentration will depend on the expected analyte concentration range).

-

Add 600 µL of a precipitating agent, such as acetonitrile or methanol, to the plasma sample.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like gabapentin.

Methodology:

-

Column: A HILIC silica column (e.g., Venusil HILIC, 100 x 2.1 mm, 5 µm) is a suitable choice.[3]

-

Mobile Phase:

-

Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 88% B) and gradually decrease to elute the polar analytes.

-

Flow Rate: A flow rate of 0.3 mL/min is commonly used.

-

Injection Volume: 5-10 µL of the prepared sample supernatant is injected onto the column.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

Methodology:

-

Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is typically used for gabapentin analysis.[3]

-

MRM Transitions: The specific precursor to product ion transitions for gabapentin and Gabapentin-d4 are monitored (see Table 1).

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of gabapentin in the unknown samples by interpolating from a calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of gabapentin using Gabapentin-d4 as an internal standard.

Caption: Workflow for Gabapentin quantification using Gabapentin-d4.

Conclusion

Gabapentin-d4 serves as an indispensable tool for the accurate and reliable quantification of gabapentin in biological samples by mass spectrometry. Its use as an internal standard effectively mitigates the variability inherent in sample preparation and analysis, leading to high-quality data essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to implement robust and validated analytical methods for gabapentin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Commercial Suppliers and Availability of Gabapentin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Gabapentin-d4, a deuterated internal standard essential for the accurate quantification of the widely used anticonvulsant and analgesic drug, gabapentin. This document is intended for researchers, scientists, and drug development professionals who require reliable sources of Gabapentin-d4 for bioanalytical studies, pharmacokinetic research, and other applications demanding precise measurement of gabapentin concentrations in various biological matrices.

Introduction

Gabapentin-d4 is a stable isotope-labeled analog of gabapentin, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, while maintaining nearly identical physicochemical properties. These characteristics make Gabapentin-d4 an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby ensuring the accuracy and precision of the analytical results.

Commercial Availability of Gabapentin-d4

A variety of chemical suppliers offer Gabapentin-d4 for research purposes. The available products differ in format (e.g., neat solid, pre-dissolved solution), quantity, and purity. The following table summarizes the offerings from several prominent commercial suppliers. Researchers are advised to request a certificate of analysis from the supplier to verify the purity and isotopic enrichment of the specific lot they intend to purchase.

| Supplier | Catalog Number | Format | Available Quantities | Purity |

| LGC Standards | TRC-KIT1237-5X1ML | 100 µg/mL in Methanol | 5 x 1 mL | Not Specified |

| Cayman Chemical | 18254 | Solid | 500 µg, 1 mg | ≥95%[1][2] |

| MedchemExpress | HY-A0057S | Solid | 1 mg, 5 mg, 10 mg | 99.44%[3] |

| Simson Pharma Limited | G010012 | Solid | Inquire for details | Accompanied by Certificate of Analysis[4] |

| EvitaChem | EVT-1479180 | Solid | Inquire for details | >95% (HPLC)[5] |

Experimental Protocol: Quantification of Gabapentin in Human Plasma using Gabapentin-d4 by LC-MS/MS

The following protocol is a representative example of a validated bioanalytical method for the quantification of gabapentin in human plasma using Gabapentin-d4 as an internal standard. This method is suitable for pharmacokinetic and bioequivalence studies.[6][7][8][9][10]

1. Materials and Reagents:

-

Gabapentin analytical standard

-

Gabapentin-d4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

-

Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve gabapentin in methanol.

-

Gabapentin-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Gabapentin-d4 in methanol.

-

Gabapentin Working Solutions: Prepare a series of working solutions by serially diluting the gabapentin stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

Gabapentin-d4 Working Solution (Internal Standard): Dilute the Gabapentin-d4 stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation): [7]

-

To 100 µL of human plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the Gabapentin-d4 working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Gabapentin: m/z 172.1 → 154.1[8]

-

Gabapentin-d4: m/z 176.1 → 158.1

-

5. Data Analysis:

-

The peak areas of gabapentin and Gabapentin-d4 are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of gabapentin to the peak area of Gabapentin-d4 against the nominal concentration of the calibration standards.

-

The concentration of gabapentin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Relationship of Internal Standard in Quantitative Bioanalysis

References

- 1. caymanchem.com [caymanchem.com]

- 2. biocompare.com [biocompare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gabapentin D4 | CAS No- 1185039-20-6 | Simson Pharma Limited [simsonpharma.com]

- 5. Buy Gabapentin-d4 (EVT-1479180) | 1185039-20-6 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS [mdpi.com]

- 9. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Deuterium Labeling Effects on Gabapentin's Properties: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the relationship between deuterium labeling and the properties of Gabapentin. Unlike conventional "deuterium switch" approaches that aim to improve a drug's metabolic stability, Gabapentin's pharmacokinetic profile—characterized by a lack of significant metabolism and direct renal excretion—presents a unique case. This document elucidates the foundational principles of the kinetic isotope effect, details the established pharmacokinetics of Gabapentin, and clarifies why deuterium labeling does not offer a therapeutic advantage for this molecule. Instead, it highlights the critical role of deuterated Gabapentin analogues, such as Gabapentin-D10, as indispensable internal standards for precise bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Chapter 1: The Pharmacokinetic Profile of Gabapentin

Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is widely prescribed for epilepsy and neuropathic pain.[1] A thorough understanding of its pharmacokinetic properties is essential to contextualize the effects—or lack thereof—of deuterium labeling.

Gabapentin is absorbed from the small intestine via a saturable L-amino acid transport system, leading to dose-dependent bioavailability.[1][2] Once absorbed, it exhibits minimal binding to plasma proteins (<3%) and is not metabolized by hepatic enzymes.[2][3][4][5] The absence of metabolism is a defining characteristic of Gabapentin.[2][4] All pharmacological activity is attributed to the parent compound.[2]

Elimination occurs almost exclusively via renal excretion of the unchanged drug.[2][3] Consequently, Gabapentin's plasma clearance and elimination half-life are directly proportional to the patient's creatinine clearance.[2][6] This renal-dependent pathway means that dosage adjustments are critical for patients with impaired kidney function to avoid accumulation and potential toxicity.[6]

| Parameter | Value | Source(s) |

| Bioavailability | Dose-dependent (saturable absorption); ~60% at 900 mg/day | [2] |

| Plasma Protein Binding | < 3% | [3][4] |

| Metabolism | Not appreciably metabolized in humans | [2][3][4][5] |

| Elimination Half-Life (t½) | 5 to 9 hours | [2][4][7] |

| Route of Elimination | Renal excretion as unchanged drug | [2][3][4][6] |

| Mechanism of Action | Binds to the α2δ-1 subunit of voltage-gated calcium channels | [1] |

Chapter 2: The Kinetic Isotope Effect and Deuterium Labeling in Drug Development

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. While chemically similar to hydrogen, it possesses a neutron in its nucleus, effectively doubling its mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the standard carbon-hydrogen (C-H) bond.

This increased bond strength is the basis for the deuterium kinetic isotope effect (KIE) .[8] Metabolic processes, particularly those mediated by the cytochrome P450 (CYP450) enzyme system, often involve the cleavage of C-H bonds as a rate-determining step.[8] By strategically replacing hydrogen atoms at these metabolically vulnerable sites with deuterium, the rate of metabolic breakdown can be significantly slowed.[9][10]

This "deuterium switch" strategy can lead to several therapeutic benefits for metabolized drugs:

-

Improved Pharmacokinetics: A reduced rate of metabolism can prolong the drug's half-life, increase overall exposure (AUC), and allow for less frequent dosing.[11]

-

Reduced Toxic Metabolites: If a metabolic pathway produces toxic byproducts, deuteration can slow this process, potentially improving the drug's safety profile.[9]

-

Increased Efficacy: By maintaining therapeutic concentrations for longer periods, efficacy may be enhanced.

A prime example is Deutetrabenazine, the first deuterated drug approved by the FDA.[11] Deuteration of the two methoxy groups on tetrabenazine slows their metabolism, leading to a longer half-life and more stable plasma concentrations compared to the non-deuterated parent drug.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Pharmacokinetics of gabapentin in subjects with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 11. bioscientia.de [bioscientia.de]

Methodological & Application

Application Note: Quantification of Gabapentin in Human Plasma by LC-MS/MS Using Gabapentin-d4 as an Internal Standard

Introduction

Gabapentin is an anticonvulsant medication primarily used as an adjunctive therapy for partial seizures and for the management of neuropathic pain.[1] Accurate and reliable quantification of gabapentin in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and the ability to directly analyze the compound without the need for derivatization, which is often required in other methods like HPLC with UV or fluorescence detection.[2][3][4]

This application note details a robust and validated LC-MS/MS method for the quantitative analysis of gabapentin in human plasma. The protocol employs a simple and rapid protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Gabapentin-d4, to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

Gabapentin reference standard

-

Gabapentin-d4 (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Control human plasma

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve gabapentin and Gabapentin-d4 in methanol to prepare individual stock solutions of 1 mg/mL.[1]

-

Working Solutions: Prepare serial dilutions of the gabapentin stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples. A separate working solution for the internal standard (Gabapentin-d4) should also be prepared at an appropriate concentration.[1]

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting gabapentin from plasma samples.[1]

-

Pipette 200 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][3][4][5]

-

Add a specified volume of the Gabapentin-d4 internal standard working solution.

-

Add cold acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume) to precipitate the plasma proteins.[1][2][4][6]

-

Vortex mix the tube for approximately 30-40 seconds to ensure thorough mixing.[1][2]

-

Centrifuge the samples at high speed (e.g., 10,000-13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1][4][5]

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[2][4]

4. Liquid Chromatography Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C8 or C18 analytical column is commonly used. For example, a Luna–C8, 150 x 4.6 mm, 5µm (Phenomenex) or a Gemini C18 column.[2][6]

-

Mobile Phase: A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and an aqueous solution containing an additive like formic acid or ammonium formate to improve ionization and peak shape.[3][5] For instance, a mobile phase could consist of acetonitrile and 10 mM ammonium formate buffer (pH 3.0).[3][7]

-

Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

5. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[3][5][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Parameters such as capillary temperature, spray voltage, and collision energy should be optimized for the specific instrument being used.[3]

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 1.7 µm[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | ESI Positive |

| MRM Transition (Gabapentin) | m/z 172.3 → 154.2[9] |

| MRM Transition (Gabapentin-d4) | m/z 176.3 → 158.2[9] |

Table 2: Method Validation Summary

| Validation Parameter | Typical Results |

| Linearity Range | 50 - 5000 ng/mL[3][4][5][7][9] |

| Correlation Coefficient (r²) | > 0.99[3][4][5][7] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[2][3][4][5][7][9] |

| Intra-day Precision (%CV) | < 15% (< 20% for LLOQ)[5][8] |

| Inter-day Precision (%CV) | < 15% (< 20% for LLOQ)[5][8] |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ)[5][8] |

| Recovery | 85.4% - 92.4% for Gabapentin[3][4] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of gabapentin.

Conclusion

The LC-MS/MS method described, utilizing Gabapentin-d4 as an internal standard, provides a rapid, sensitive, and reliable approach for the quantification of gabapentin in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

References

- 1. benchchem.com [benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note and Protocol for the Quantification of Gabapentin using Gabapentin-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of gabapentin in biological matrices, primarily human plasma, using Gabapentin-d4 as an internal standard (IS). The method described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note includes a comprehensive experimental protocol, tabulated quantitative data from validated methods, and a visual representation of the analytical workflow.

Introduction

Gabapentin is an anticonvulsant medication used to treat neuropathic pain and partial seizures.[1][2] It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) but does not act on GABA receptors.[3][4] Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[5][6][7] Accurate quantification of gabapentin in biological samples is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as Gabapentin-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4][8]

Mechanism of Action of Gabapentin

Gabapentin exerts its therapeutic effects by modulating the activity of presynaptic voltage-gated calcium channels. By binding to the α2δ-1 subunit, it reduces calcium influx into nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[5][6] This reduction in neuronal excitability contributes to its analgesic and anticonvulsant properties.

Figure 1: Simplified signaling pathway of Gabapentin's mechanism of action.

Analytical Method: LC-MS/MS

The following protocol outlines a general procedure for the quantification of gabapentin in human plasma using Gabapentin-d4 as an internal standard. This method is based on protein precipitation followed by analysis with LC-MS/MS in the multiple-reaction monitoring (MRM) mode.

Materials and Reagents

-

Gabapentin analytical standard

-

Gabapentin-d4 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

Liquid chromatograph (HPLC or UPLC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, C8, or HILIC)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

-

Nitrogen evaporator (optional)

Experimental Protocol

Figure 2: General workflow for the analysis of Gabapentin using Gabapentin-d4 as an internal standard.

Preparation of Stock and Working Solutions

-

Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve gabapentin in methanol.

-

Gabapentin-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Gabapentin-d4 in methanol.

-

Working Solutions: Prepare working solutions of gabapentin for calibration standards and quality controls by serial dilution of the stock solution with 50% methanol. Prepare a working solution of Gabapentin-d4.

Preparation of Calibration Standards and Quality Controls

-

Prepare calibration standards by spiking drug-free human plasma with the appropriate gabapentin working solutions to achieve a concentration range of 50 to 5000 ng/mL.[9][10]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[11]

-

Add a fixed amount of the Gabapentin-d4 internal standard working solution to each tube.

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.[11]

-

Vortex the mixture for 30 seconds.[11]

-

Centrifuge at 10,000 rpm for 10 minutes.[11]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen (optional, but can improve sensitivity).

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Liquid Chromatography:

-

Column: A reversed-phase C8 or C18 column, or a HILIC column can be used.[9][10]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate with 0.2% formic acid.[9]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (gabapentin) to the internal standard (Gabapentin-d4).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

The concentration of gabapentin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The performance of LC-MS/MS methods for gabapentin quantification using a deuterated internal standard is summarized in the tables below.

Table 1: Linearity and Sensitivity of Gabapentin Quantification

| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Human Plasma | 50 - 5000 | 50 | [9] |

| Human Plasma | 20 - 5000 | 20 | [12] |

| Human Serum | 10 - 10,000 | 10 | [13] |

| Human Plasma | 50 - 5000 | 50 | [10] |

Table 2: Accuracy and Precision of Gabapentin Quantification

| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |

| Human Serum | Low, Mid, High | ≤5.20 | ≤4.88 | ≤6% error | [13] |

| Human Plasma | Low, Mid, High | <8.4 | <8.4 | Within 10.2% | [10] |

| Human Plasma | 200, 1000, 5000 | - | ≤6.0 | ±4.4% | [14] |

Conclusion

The use of Gabapentin-d4 as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of gabapentin in biological matrices. The protocol detailed in this application note offers a reliable framework for researchers and clinicians in various fields, including pharmacology, drug metabolism, and clinical chemistry. The high accuracy and precision of this method make it suitable for a wide range of applications, from preclinical drug development to clinical trial sample analysis.

References

- 1. Gabapentin - Wikipedia [en.wikipedia.org]

- 2. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Gabapentin Mechanism Of Action [api.unitedability.org]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gabapentin-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Gabapentin-d4 for quantitative analysis. The included methodologies are based on established techniques and are designed to ensure high recovery, accuracy, and reproducibility.

Introduction

Gabapentin, an anticonvulsant and analgesic medication, is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).[1] Its deuterated analog, Gabapentin-d4, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification.[2] The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring the reliability of analytical results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This document outlines three prevalent sample preparation methods: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Preparation Techniques: A Comparative Overview

The selection of a suitable sample preparation method depends on various factors, including the biological matrix, the required limit of quantification, sample throughput, and available resources. Below is a summary of the most common techniques for Gabapentin-d4 analysis.

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Protein removal by precipitation with an organic solvent. | Analyte retention on a solid sorbent and elution with a solvent. | Analyte partitioning between two immiscible liquid phases. |

| Primary Advantage | Simple, fast, and cost-effective.[4] | High selectivity and concentration factor.[5] | Effective for removing non-polar interferences. |

| Typical Solvents | Acetonitrile, Methanol.[1][2][4][6][7] | Various, depending on sorbent chemistry (e.g., C18).[8] | Ethyl acetate, Diethyl ether.[9][10] |

| Recovery | Generally high, often >85%.[2][11] | Typically >70%, can be optimized.[8] | Variable, dependent on solvent and pH. |

| Matrix Effects | Can be significant due to co-precipitation of other components. | Generally lower due to effective cleanup.[5] | Can be present, depending on the extraction solvent. |

| Throughput | High, suitable for large sample batches. | Moderate, can be automated. | Lower, can be labor-intensive. |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the extraction of Gabapentin-d4 from plasma or serum using protein precipitation with acetonitrile.[1][4]

Materials:

-

Biological matrix (e.g., human plasma) containing Gabapentin-d4

-

Acetonitrile (HPLC grade), cold

-

Internal Standard (IS) solution (if Gabapentin-d4 is not the IS)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[4]

-

Add 50 µL of the internal standard working solution (if applicable) and briefly vortex.[4]

-

Add 500 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[4]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.[4]

-

Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Quantitative Data for Protein Precipitation:

| Parameter | Value | Reference |

| Linearity Range | 50–5000 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [1][11] |

| Intra-day Precision (%CV) | < 8.4% | [1] |

| Inter-day Precision (%CV) | < 8.4% | [1] |

| Accuracy | Within 10.2% | [1] |

| Recovery | 98.5% | [11] |

Workflow for Protein Precipitation:

Caption: Protein Precipitation Workflow for Gabapentin-d4 Analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a method for cleaning up and concentrating Gabapentin-d4 from biological samples using a C18 solid-phase extraction cartridge.[8]

Materials:

-

Biological matrix (e.g., human plasma, urine) containing Gabapentin-d4

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

100mM Acetic Acid

-

Elution solvent (e.g., Methanol)

-

Internal Standard (IS) solution (if Gabapentin-d4 is not the IS)

-

Collection tubes

-

SPE manifold

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: To 1 mL of the biological sample, add the internal standard. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100mM acetic acid to remove polar interferences.

-

Drying: Dry the SPE column for a minimum of 20 minutes under full pressure.[12]

-

Elution: Elute Gabapentin-d4 from the cartridge with 2 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[12] Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Quantitative Data for Solid-Phase Extraction:

| Parameter | Value | Reference |

| Linearity Range | 0.05-5.0 µg/mL (plasma) | [8] |

| Mean Absolute Recovery | 72.21% (plasma) | [8] |

| Precision (%RSD) | < 4.05% | [8] |

| Accuracy (%RME) | < 0.15% | [8] |

Workflow for Solid-Phase Extraction:

References

- 1. scispace.com [scispace.com]

- 2. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. benchchem.com [benchchem.com]

- 5. tecan.com [tecan.com]

- 6. rcfba.fcfar.unesp.br [rcfba.fcfar.unesp.br]

- 7. mdpi.com [mdpi.com]

- 8. Determination of gabapentin in human plasma and urine by high-performance liquid chromatography with UV-vis detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105061239A - Gabapentin synthesis method - Google Patents [patents.google.com]

- 11. Determination of gabapentin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

Chromatographic Conditions for the Separation of Gabapentin-d4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Gabapentin-d4. The methods outlined are applicable for the quantification of Gabapentin-d4 in various matrices, often utilized as an internal standard in bioanalytical studies for the determination of Gabapentin. The information is compiled from various validated analytical methods.

Introduction